3-甲基-1-(吡咯烷-1-羰基)-1H-咪唑-3-鎓碘化物

描述

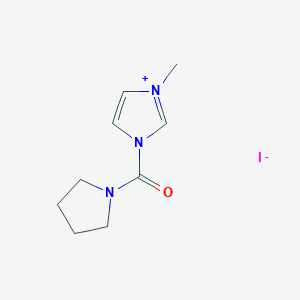

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a heterocyclic compound with an interesting structure. Let’s break it down further:

3-Methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium : This part of the molecule consists of an imidazole ring (a five-membered ring containing two nitrogen atoms) with a pyrrolidine moiety attached. The pyrrolidine group contains a carbonyl (C=O) functional group and a methyl (CH₃) substituent.

Iodide (I⁻) : The counterion in this compound is iodide, which balances the positive charge of the imidazolium cation.

Synthesis Analysis

The synthesis of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide may involve several steps. Here are some potential synthetic routes:

Radical Approach :

- Starting with an appropriate imidazole precursor, the pyrrolidine ring can be introduced via a radical-mediated process.

- The carbonyl group can be installed using standard organic chemistry methods.

- Finally, the imidazolium salt can be formed by reacting the imidazole with iodide.

Acid-Promoted Cyclization :

- A carbamate-protected amino alcohol can undergo cyclization in the presence of an acid catalyst.

- Orthoesters are used to activate the hydroxyl group, leading to the formation of pyrrolidine and piperidine derivatives.

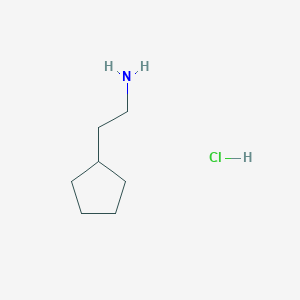

Molecular Structure Analysis

The molecular formula of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is C₁₀H₁₄N₂I . The compound consists of an imidazolium cation and an iodide anion. The stereochemistry of the pyrrolidine ring and the position of the methyl group are crucial for its properties.

!Molecular Structure{: style=“max-width: 300px; display: block; margin: 0 auto;”}

Chemical Reactions Analysis

The reactivity of this compound depends on its functional groups. Potential reactions include:

- Substitution Reactions : The iodide ion can be displaced by other nucleophiles.

- Hydrolysis : The carbonyl group can undergo hydrolysis under acidic or basic conditions.

- Redox Reactions : The imidazolium ring can participate in redox processes.

Physical And Chemical Properties Analysis

- Solubility : The compound’s solubility would vary based on the solvent due to its ionic nature.

- Melting Point : The melting point would be influenced by the imidazolium and iodide components.

科学研究应用

1. 有机合成中的催化剂

3-甲基-1-(吡咯烷-1-羰基)-1H-咪唑-3-鎓碘化物参与形成 C-N 键的交叉偶联反应的可回收铜催化剂体系。由于其可回收的性质和在各种反应条件下的效率,此类催化剂在芳香胺、杂环胺和脂肪胺的合成中至关重要,为商业化利用提供了途径 (Kantam 等,2013).

2. 光学传感和药用应用

由于其杂环性质(咪唑衍生物),3-甲基-1-(吡咯烷-1-羰基)-1H-咪唑-3-鎓碘化物等化合物被用作光学传感器中的识别单元。此类化合物具有重要的生物和药用应用,它们形成配位键和氢键的能力使它们成为传感探针的极佳候选者 (Jindal & Kaur, 2021).

3. 对食品毒物的な影响

该化合物是研究食品毒物(如 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶 (PhIP))的形成和归宿的一部分,其中探讨了它在碳水化合物和脂质存在下的作用。这项研究对于了解加工食品中潜在致癌化合物的形成至关重要 (Zamora & Hidalgo, 2015).

4. 药物发现

在药物发现中,3-甲基-1-(吡咯烷-1-羰基)-1H-咪唑-3-鎓碘化物在结构上相关的吡咯烷支架被广泛使用。它在探索药效团空间、促进立体化学方面很有价值,并且由于吡咯烷环的非平面性而提供三维覆盖,从而影响候选药物的生物学特征 (Li Petri 等,2021).

安全和危害

- Toxicity : As with any chemical, proper handling and safety precautions are essential.

- Irritant : Iodide compounds can be irritating to the skin and eyes.

未来方向

Further research could explore:

- Biological Activity : Investigate potential applications in medicine or materials science.

- Derivatives : Synthesize related compounds with modified substituents for improved properties.

属性

IUPAC Name |

(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAIQDLIIMWCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)

![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)

![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)

![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)

![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)

![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)

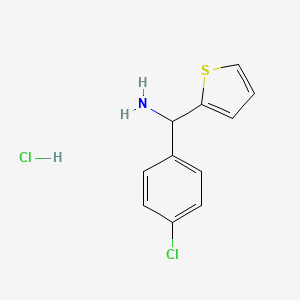

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)